molecular formula C16H15NO3 B556296 Benzoyl-dl-phenylalanine CAS No. 2901-76-0

Benzoyl-dl-phenylalanine

Cat. No.: B556296
CAS No.: 2901-76-0
M. Wt: 269.29 g/mol
InChI Key: NPKISZUVEBESJI-UHFFFAOYSA-N
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Description

Benzoyl-dl-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the phenylalanine molecule.

Biochemical Analysis

Biochemical Properties

Benzoyl-dl-phenylalanine plays a significant role in biochemical reactions, particularly in the context of photoaffinity labeling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to photolabel calmodulin, a calcium-binding messenger protein, by substituting it in place of tryptophan in a calmodulin-binding peptide . The interaction between this compound and calmodulin is highly specific and can be induced by photolysis, demonstrating its utility in studying protein-protein interactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, it can be used to study the binding and activation of receptors such as calmodulin . This compound’s ability to photolabel specific proteins allows researchers to investigate the dynamic interactions within cells and understand how these interactions influence cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target proteins upon exposure to light. This photoreactive property enables it to bind to specific sites on proteins, thereby inhibiting or activating their functions. For instance, this compound can be incorporated into synthetic peptides, which then bind to target proteins like calmodulin. Upon photolysis, the compound forms a covalent bond with the protein, allowing researchers to study the protein’s structure and function in detail .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its photoreactive properties can lead to degradation if exposed to light for extended periods . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity over time, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively label target proteins without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular functions and metabolic processes . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized through pathways that involve enzymes such as phenylalanine transaminase and phenylpyruvate decarboxylase . These enzymes facilitate the conversion of this compound into intermediates like phenylpyruvate and phenylacetate, which are further processed in the metabolic network. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function within the cell.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein activity and function . For example, when incorporated into peptides, this compound can localize to the endoplasmic reticulum or cytosol, depending on the peptide’s targeting signals . This localization is crucial for studying the compound’s role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl-dl-phenylalanine can be synthesized through the reaction of benzoyl chloride with dl-phenylalanine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions: Benzoyl-dl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzoyl-dl-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyl-dl-phenylalanine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways. The benzoyl group plays a crucial role in binding to the active site of the target enzyme, thereby modulating its activity .

Comparison with Similar Compounds

  • N-benzoyl-d-phenylalanine
  • N-benzoyl-l-phenylalanine
  • N-benzoyl-dl-phenylalanine 2-naphthylamide

Comparison: Benzoyl-dl-phenylalanine is unique due to its racemic mixture, which contains both d- and l-forms of phenylalanine. This property can influence its biological activity and interactions compared to its enantiomerically pure counterparts . Additionally, the presence of the benzoyl group distinguishes it from other phenylalanine derivatives, providing unique chemical and biological properties .

Properties

IUPAC Name

2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311364
Record name N-Benzoyl-DL-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-76-0, 93059-41-7, 2566-22-5
Record name N-Benzoyl-DL-phenylalanine
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Record name N-Benzoyl-DL-phenylalanine
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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